![molecular formula C16H21N3OS B2572862 N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide CAS No. 1061286-44-9](/img/structure/B2572862.png)
N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide, commonly known as TPCA-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TPCA-1 is a selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation, immune response, and cancer development.
作用机制
TPCA-1 selectively inhibits the NF-κB pathway by targeting the IKKβ kinase, which is involved in the activation of NF-κB. TPCA-1 binds to the ATP-binding pocket of IKKβ and prevents its phosphorylation, which is required for the activation of NF-κB. The inhibition of NF-κB pathway by TPCA-1 leads to the downregulation of various genes involved in inflammation, immune response, and cancer development.
Biochemical and Physiological Effects
The inhibition of NF-κB pathway by TPCA-1 has been shown to have various biochemical and physiological effects. TPCA-1 has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in various cell types, including macrophages, dendritic cells, and cancer cells. TPCA-1 has also been shown to induce apoptosis in cancer cells, including breast, prostate, and pancreatic cancer cells. Moreover, TPCA-1 has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
实验室实验的优点和局限性
TPCA-1 has several advantages for lab experiments. It is a selective inhibitor of the NF-κB pathway, which allows for the specific targeting of this pathway without affecting other signaling pathways. TPCA-1 has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, TPCA-1 has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experimental setups. Moreover, TPCA-1 has been found to have some off-target effects, which can affect the interpretation of the experimental results.
未来方向
There are several future directions for the study of TPCA-1. One direction is to investigate the potential therapeutic applications of TPCA-1 in various diseases, including inflammatory disorders, autoimmune diseases, and cancer. Another direction is to explore the combination of TPCA-1 with other drugs or therapies, which can enhance its efficacy and reduce its side effects. Moreover, the development of new analogs of TPCA-1 with improved pharmacokinetic properties and selectivity can also be a promising direction for future research. Finally, the elucidation of the molecular mechanisms underlying the off-target effects of TPCA-1 can provide insights into the design of more selective inhibitors of the NF-κB pathway.
合成方法
The synthesis of TPCA-1 involves multiple steps, starting from commercially available starting materials. The first step involves the preparation of 2-aminothiophene-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(1-cyanocyclohexyl)amine to yield the intermediate product, which is further reacted with ethyl chloroacetate to form TPCA-1. The overall yield of the synthesis is around 25%, and the purity of the final product can be improved by recrystallization.
科学研究应用
TPCA-1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties in various in vitro and in vivo models. TPCA-1 has been found to inhibit the NF-κB pathway, which is involved in the regulation of various genes related to inflammation, immune response, and cancer development. The inhibition of NF-κB pathway by TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), and to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c17-12-16(6-2-1-3-7-16)18-15(20)11-19-8-4-14-13(10-19)5-9-21-14/h5,9H,1-4,6-8,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEIIXRJZHATET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

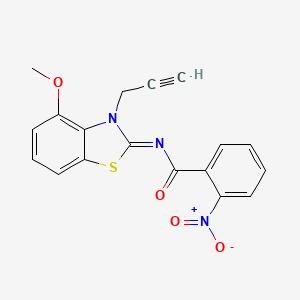
![N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2572783.png)
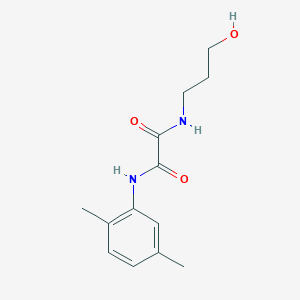
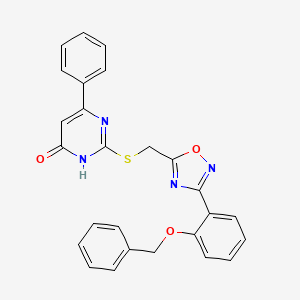
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2572787.png)

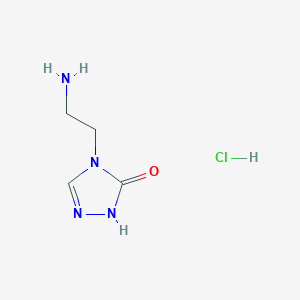
![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)
![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)
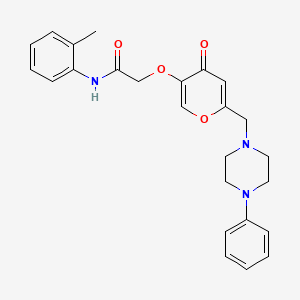
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)
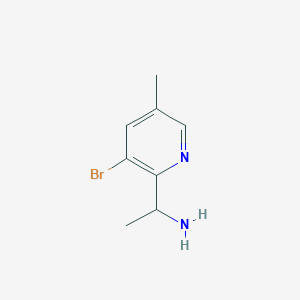
![2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2572798.png)
![N-butyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2572802.png)